molecular formula C26H25N3O3 B609763 Orelabrutinib CAS No. 1655504-04-3

Orelabrutinib

Cat. No.: B609763
CAS No.: 1655504-04-3
M. Wt: 427.5 g/mol
InChI Key: MZPVEMOYADUARK-UHFFFAOYSA-N
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Description

Orelabrutinib is a novel and highly selective irreversible inhibitor of Bruton tyrosine kinase (BTK). It is an orally administered compound developed by InnoCare Pharma for the treatment of B cell malignancies and autoimmune diseases. This compound has been approved in China for the treatment of patients with relapsed or refractory chronic lymphocytic leukemia, small lymphocytic lymphoma, and mantle cell lymphoma .

Biochemical Analysis

Biochemical Properties

Orelabrutinib potently inhibits BTK enzymatic activity . It has been shown to have superior kinase selectivity, targeting BTK with >90% inhibition while other kinases including EGFR, TEC, and BMX are less affected . This high selectivity of this compound for BTK over other kinases contributes to its excellent safety and tolerability profiles .

Cellular Effects

This compound has been shown to effectively suppress the activation and differentiation of B cells in vitro and in vivo . It can alleviate thrombocytopenia in active immune thrombocytopenia (ITP) murine models by promoting B-cell apoptosis and inhibiting the phagocytic activity of monocyte-derived macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of BTK, a key mediator of B-cell receptor signaling . This inhibition disrupts B-cell proliferation, survival, and activation, which are critical processes in the development of B-cell malignancies .

Temporal Effects in Laboratory Settings

This compound has shown sustained efficacy in both preclinical and clinical phase I studies . It achieves 100% BTK occupancy at 24 hours with a once-daily dosing regimen of 50 mg and above . The effects of this compound on BTK occupancy and B-cell activity are prolonged, contributing to its therapeutic efficacy .

Metabolic Pathways

This compound is involved in the B-cell receptor signaling pathway through its inhibition of BTK . BTK plays a key role in the development, survival, and activation of B cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its oral bioavailability and its target (BTK), which is expressed constitutively in myeloid and lymphoid cells , it can be inferred that this compound is likely distributed throughout these cell types in the body.

Subcellular Localization

The subcellular localization of this compound is not explicitly mentioned in the available literature. As a BTK inhibitor, it is likely to localize where BTK is found within the cell. BTK is known to be present in the cytoplasm and is involved in signal transduction from the cell membrane .

Preparation Methods

The synthesis of Orelabrutinib begins with the hydrolysis of 2,6-dichloronicotinonitrile in the presence of concentrated sulfuric acid to give the amide intermediate. This intermediate undergoes further chemical transformations to yield the final product . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Orelabrutinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Orelabrutinib has a wide range of scientific research applications:

Comparison with Similar Compounds

Orelabrutinib is compared with other BTK inhibitors such as ibrutinib, acalabrutinib, zanubrutinib, and tirabrutinib. While all these compounds target BTK, this compound is unique due to its high selectivity and reduced off-target effects. This results in a better safety profile and fewer adverse events compared to first-generation BTK inhibitors like ibrutinib .

Similar Compounds

  • Ibrutinib
  • Acalabrutinib
  • Zanubrutinib
  • Tirabrutinib

This compound stands out due to its high bioavailability, excellent safety, and efficacy profiles, making it a valuable therapeutic option for patients with B cell malignancies and autoimmune diseases .

Properties

IUPAC Name

2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPVEMOYADUARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655504-04-3
Record name Orelabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orelabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ORELABRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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